molecular formula C11H15ClN2O3S B2550784 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide CAS No. 568550-92-5

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No.: B2550784
CAS No.: 568550-92-5
M. Wt: 290.76
InChI Key: ZIIIFUAOQPEVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is a chloroacetamide derivative featuring a dimethylsulfamoyl group at the 3-position and a methyl group at the 4-position of the phenyl ring. The chloroacetamide backbone (Cl-CH₂-C(O)-NH-) is a common structural motif in agrochemicals and pharmaceuticals, often contributing to bioactivity through interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(13-11(15)7-12)6-10(8)18(16,17)14(2)3/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIIFUAOQPEVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(dimethylsulfamoyl)-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(2-Hydroxypyridin-3-yl)Acetamide

  • Structure : Features a pyridine ring with a hydroxyl group at the 2-position, replacing the benzene ring in the target compound.
  • This may increase solubility in polar solvents but reduce lipid membrane permeability. Catalog data indicate commercial availability, suggesting utility as a synthetic intermediate .

2-Chloro-N-(4-Sulfamoyl-Phenyl)-Acetamide

  • Structure : Contains a sulfamoyl group (-SO₂-NH₂) at the phenyl ring’s 4-position, differing from the target compound’s 3-dimethylsulfamoyl substitution.
  • Properties : The sulfamoyl group’s position influences electronic distribution and steric effects. The absence of dimethylation in the sulfamoyl group may reduce lipophilicity, impacting pharmacokinetics in drug design .

2-Chloro-N-(2,4-Dimethylphenyl)Acetamide

  • Structure : Methyl groups at the 2- and 4-positions of the phenyl ring.
  • Properties: X-ray crystallography reveals intermolecular N–H⋯O hydrogen bonding, stabilizing the solid-state structure.

Dimethenamid (2-Chloro-N-(2,4-Dimethyl-3-Thienyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

  • Structure : Thienyl ring with methyl and methoxy substitutions.
  • Properties: Registered as a herbicide, highlighting the role of heterocyclic rings (e.g., thiophene) in agrochemical activity.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name Key Substituents Molecular Formula (Example) Applications Key Properties/Findings
Target Compound 3-(Dimethylsulfamoyl), 4-methylphenyl C₁₁H₁₄ClN₂O₃S Potential herbicide/drug High hydrogen-bonding capacity
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide 2-Hydroxypyridin-3-yl C₇H₆ClN₂O₂ Synthetic intermediate Commercial availability
2-Chloro-N-(2,4-dimethylphenyl)acetamide 2,4-Dimethylphenyl C₁₀H₁₂ClNO Crystallography studies N–H⋯O hydrogen bonds stabilize structure
Dimethenamid 2,4-Dimethyl-3-thienyl, methoxy C₁₂H₁₇ClN₂O₂S Herbicide Soil mobility via methoxy group
2-Chloro-N-(4-sulfamoyl-phenyl)acetamide 4-Sulfamoylphenyl C₈H₈ClN₂O₃S Drug intermediate Positional isomer of target compound

Biological Activity

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C11H15ClN2O3S
  • Molecular Weight : 290.77 g/mol
  • IUPAC Name : 2-chloro-N-(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 3-(dimethylsulfamoyl)-4-methyl aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, including inhibition of inflammatory pathways and antimicrobial action. The exact molecular targets remain under investigation but are essential for understanding the compound's therapeutic potential .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria .

Bacterial Strain Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It likely acts by inhibiting specific inflammatory mediators or pathways, although detailed mechanisms are still being elucidated. This activity suggests its potential use in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various chloroacetamides, including this compound. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, facilitating better penetration through bacterial membranes and leading to increased antimicrobial activity against Gram-positive strains .
  • Investigation of Anti-inflammatory Mechanisms :
    Another research focused on the anti-inflammatory properties of related compounds demonstrated that modifications in the acetamide structure could significantly enhance anti-inflammatory potency. This suggests that structural optimization could lead to more effective therapeutic agents targeting inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting chloroacetyl chloride with the appropriate aniline derivative (e.g., 3-(dimethylsulfamoyl)-4-methylaniline) in dichloromethane with triethylamine as a base at low temperatures (273 K) to minimize side reactions. Post-reaction workup includes extraction with dichloromethane, washing with NaHCO₃, and recrystallization from toluene . Optimization should focus on stoichiometric ratios (1:1 molar ratio of reactants) and solvent choice to improve yield and purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal packing is stabilized by N–H···O hydrogen bonds between the amide group and sulfonyl oxygen, forming one-dimensional chains. Weak interactions like C–H···O and π-π stacking (dihedral angles ~81–86° between aromatic planes) contribute to lattice stability. Refinement involves constraining H-atom positions using riding models and isotropic thermal parameters .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) using human cell lines (e.g., melanoma MM96L) at concentrations up to 100 µg/mL. Activity is quantified via inhibition percentages, with dose-response curves to determine IC₅₀ values. Compound purity must be verified via HPLC before testing to avoid false positives .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with enhanced bioactivity or stability?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking identifies binding affinities to targets like GSTO1 (a known interactor for sulfamoyl acetamides). Reaction path search algorithms (e.g., artificial force-induced reaction) optimize synthetic routes by narrowing experimental conditions computationally before lab validation .

Q. What strategies resolve contradictions in reported biological activities across similar acetamide derivatives?

  • Methodological Answer :

  • Structural validation : Ensure crystallographic consistency (e.g., dihedral angles, hydrogen bonding motifs) to rule out polymorphism .
  • Dose standardization : Compare activities using molar concentrations instead of mass/volume to account for molecular weight differences.
  • SAR studies : Synthesize analogs (e.g., substituent variations on the phenyl ring) to isolate functional group contributions. For example, replacing dimethylsulfamoyl with morpholine alters solubility and target interactions .

Q. How to analyze the impact of substituents on reactivity using spectroscopic and computational data?

  • Methodological Answer :

  • NMR : Compare chemical shifts of aromatic protons (e.g., para-chloro vs. meta-methyl groups) to assess electron-withdrawing/donating effects.
  • Mass spectrometry : Fragmentation patterns (e.g., loss of Cl⁻ or SO₂ groups) reveal stability under ionization.
  • Computational modeling : Simulate substituent effects on transition states during hydrolysis or metabolic degradation. For instance, electron-withdrawing groups on the phenyl ring may slow amide bond cleavage .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic analysis and interdisciplinary approaches (e.g., computational-experimental feedback loops).
  • Contradictions in data (e.g., biological activity variability) are resolved via structural validation and systematic SAR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.